molecular formula C18H17FN4O2 B2432765 2-(4-fluorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034309-49-2

2-(4-fluorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide

Cat. No. B2432765
M. Wt: 340.358
InChI Key: CHCQXOOLXUOTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H17FN4O2 and its molecular weight is 340.358. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiproliferative Activity

A study focused on the synthesis of new pyridine-linked thiazole derivatives, including compounds similar in structure to "2-(4-fluorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide". These compounds exhibited promising anticancer activity against liver and breast cancer cell lines, suggesting their potential application in cancer treatment. The docking study provided insights into their binding sites with Rho-associated protein kinase (ROCK-1), highlighting their mechanism of action (Alaa M. Alqahtani & A. Bayazeed, 2020).

Coordination Complexes and Antioxidant Activity

Another research explored novel coordination complexes constructed from pyrazole-acetamide derivatives, demonstrating significant antioxidant activity. These findings indicate the compound's versatility and potential in developing antioxidant agents, which could have implications for treating oxidative stress-related diseases (K. Chkirate et al., 2019).

Anti-Lung Cancer Activity

A study on fluoro-substituted benzo[b]pyran compounds, related in structural motif to the mentioned compound, showed anticancer activity against lung cancer cells at low concentrations. This suggests a potential application in lung cancer treatment, with the fluoro group playing a crucial role in the compound's activity (A. G. Hammam et al., 2005).

Radiosynthesis for Imaging

Research on radiosynthesis of derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for imaging translocator protein (18 kDa) with PET indicates potential applications in neurodegenerative disorder imaging. Such compounds, due to their selective ligand properties, could be used to better understand and diagnose various brain conditions (F. Dollé et al., 2008).

Antipsychotic Potential

Investigations into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed novel potential antipsychotic agents. Although the focus was on a specific series of compounds, it highlights the broader potential of related pyrazole-acetamide derivatives in developing new treatments for psychiatric disorders (L D Wise et al., 1987).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-23-11-14(10-22-23)17-8-13(6-7-20-17)9-21-18(24)12-25-16-4-2-15(19)3-5-16/h2-8,10-11H,9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCQXOOLXUOTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide

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